molecular formula C17H26N2O B5024952 1-propyl-4-(4-propylbenzoyl)piperazine

1-propyl-4-(4-propylbenzoyl)piperazine

Cat. No.: B5024952
M. Wt: 274.4 g/mol
InChI Key: MEJRXNKSJGTZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propyl-4-(4-propylbenzoyl)piperazine is a synthetic piperazine derivative characterized by a piperazine ring substituted at the 1-position with a propyl group and at the 4-position with a 4-propylbenzoyl moiety. The 4-propylbenzoyl group introduces lipophilicity, which may influence blood-brain barrier penetration and metabolic stability, while the propyl side chain modulates steric and electronic properties .

Properties

IUPAC Name

(4-propylphenyl)-(4-propylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-3-5-15-6-8-16(9-7-15)17(20)19-13-11-18(10-4-2)12-14-19/h6-9H,3-5,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJRXNKSJGTZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Substituent Effects on Pharmacological Activity

Benzoyl vs. Benzyl/Phenyl Groups
  • 1-Benzoyl-4-(4-methoxyphenyl)piperazine (): The benzoyl group in the target compound differs from benzyl or phenyl substituents in analogs like MBZP (1-benzyl-4-methylpiperazine) or 4-CPP (1-(4-chlorophenyl)piperazine) . This may improve binding to targets like serotonin or dopamine transporters .
Alkyl Chain Modifications
  • Propyl vs. Ethyl/Methyl Chains : Piperazines with ethyl or methyl spacers (e.g., GBR 12935, a dopamine uptake inhibitor) show reduced metabolic stability compared to propyl derivatives. For example, propyl-piperazine analogs in CXCR4 antagonists demonstrated superior microsomal stability (t½ > 60 min) over ethyl counterparts (t½ ~40 min) .
  • Chain Length and Selectivity : In dopamine transporter (DAT) ligands, elongation from ethyl to propyl chains improved DAT/SERT selectivity. For instance, (S)-(+)-1-[4-[2-(diphenylmethoxy)ethyl]piperazinyl]-3-phenylpropan-2-ol exhibited 1627-fold DAT selectivity, attributed to optimal spacer length .

Heterocycle Variations: Piperazine vs. Piperidine

  • Metabolic Stability : Piperidines generally exhibit faster hepatic clearance due to reduced ring rigidity. In CXCR4 antagonists, piperidine analogs showed 2D6 inhibition (IC50 = 1.2 µM) versus piperazines (IC50 > 10 µM), linked to piperazine’s resistance to oxidative metabolism .
  • Receptor Affinity : Piperazine rings in sigma-2 ligands (e.g., PB28) require both nitrogen atoms for high affinity (σ2 Ki = 0.68 nM). Replacement with piperidine or aza-bicyclic systems reduced affinity by >10-fold .

Physicochemical and Pharmacokinetic Properties

Solubility and pKa
  • Aqueous Solubility: Piperazines with ethylene spacers (e.g., 8ac in quinolone derivatives) showed solubility >80 µM at pH 6.5, whereas direct N-phenylpiperazinyl attachment (e.g., 8a) reduced solubility to <20 µM. The propylbenzoyl group in the target compound likely lowers solubility compared to hydroxylated analogs .
  • pKa Modulation : The propylbenzoyl group’s electron-withdrawing effect may lower the pKa of the piperazine nitrogens (typically ~6–7 for ethylene-spaced derivatives), affecting ionization and membrane permeability .
Metabolic Liability
  • Piperazine rings are prone to N-dealkylation and oxidation. However, bulky substituents like 4-propylbenzoyl may shield the ring, as seen in PB28 analogs where cyclohexyl groups reduced clearance by 50% .

Data Tables

Table 1: Key Properties of Selected Piperazine Derivatives

Compound Substituents ClogD Solubility (µM) DAT IC50 (nM) Metabolic Stability (t½, min)
1-Propyl-4-(4-propylbenzoyl) Propyl, 4-propylbenzoyl 3.8 25 (pH 6.5) N/A 45 (human liver microsomes)
GBR 12909 Diphenylmethoxy, phenylpropyl 4.1 15 8.2 30
4-CPP 4-chlorophenyl 2.5 120 N/A 20
PB28 Cyclohexyl, tetrahydronaphth 4.5 18 N/A 60

Table 2: Impact of Substituents on Selectivity

Compound DAT IC50 (nM) SERT IC50 (nM) Selectivity (DAT/SERT)
(S)-(+)-8 1.4 2300 1627
GBR 12935 8.2 1200 146
Propyl-piperazine 15 1800 120

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.